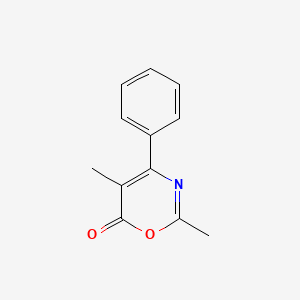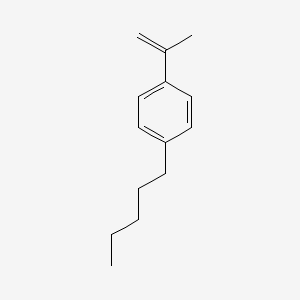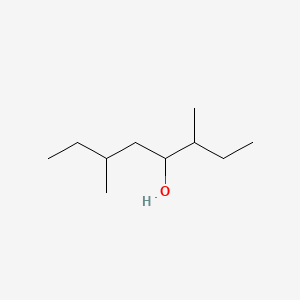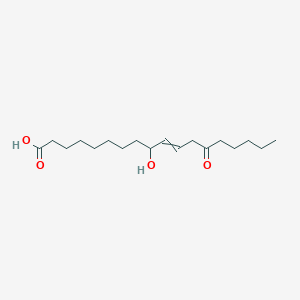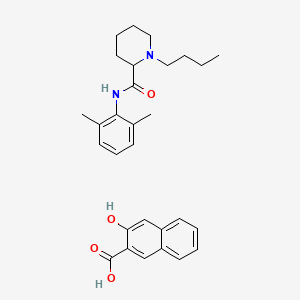
Bupivacaine 3-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bupivacaine 3-hydroxy-2-naphthoate is a derivative of bupivacaine, a widely used local anesthetic. This compound is known for its unique dissolution behavior in phosphate buffers, which has been studied extensively . Bupivacaine itself is an amide-type local anesthetic that provides local anesthesia through the blockade of nerve impulse generation and conduction .
Métodos De Preparación
The preparation of bupivacaine 3-hydroxy-2-naphthoate involves the reaction of bupivacaine with 3-hydroxy-2-naphthoic acid. The synthetic route typically includes the formation of an ester bond between the bupivacaine molecule and the 3-hydroxy-2-naphthoic acid under specific reaction conditions. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Bupivacaine 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bupivacaine 3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used to study the dissolution behavior of compounds in different buffer systems.
Biology: It is used to investigate the effects of local anesthetics on biological systems.
Medicine: It is used in the development of new anesthetic formulations and delivery systems.
Industry: It is used in the production of pharmaceutical products and in the study of drug delivery mechanisms
Mecanismo De Acción
The mechanism of action of bupivacaine 3-hydroxy-2-naphthoate involves the blockade of nerve impulse generation and conduction. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in the inhibition of depolarization and subsequent blockade of conduction . The molecular targets include voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons .
Comparación Con Compuestos Similares
Bupivacaine 3-hydroxy-2-naphthoate can be compared with other local anesthetics such as:
Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Ropivacaine: A local anesthetic with a similar structure but a longer duration of action and lower cardiotoxicity.
Mepivacaine: A local anesthetic with a faster onset of action but shorter duration compared to bupivacaine.
Propiedades
Número CAS |
66558-79-0 |
|---|---|
Fórmula molecular |
C29H36N2O4 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O.C11H8O3/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1-6,12H,(H,13,14) |
Clave InChI |
GPBFSNHGCGQMGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



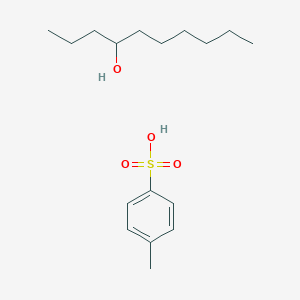
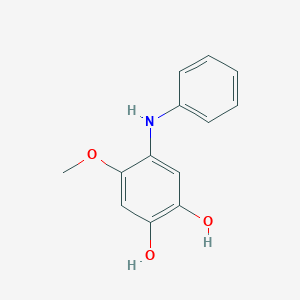
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
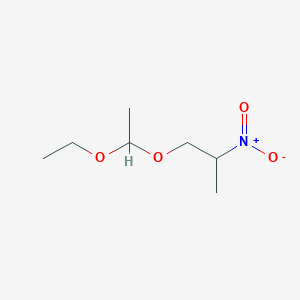
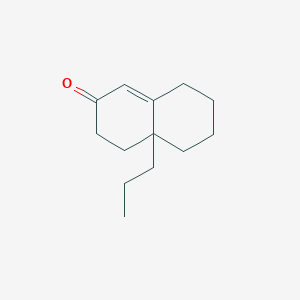

![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)
